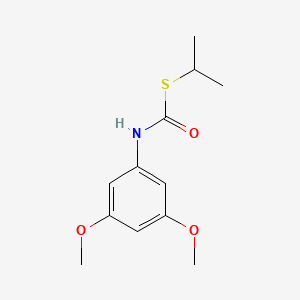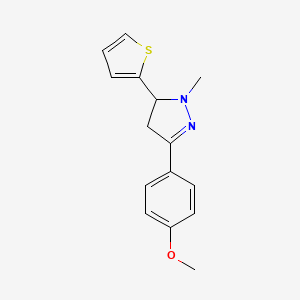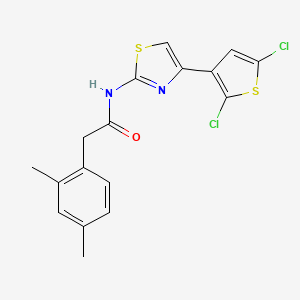
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two phenoxy groups and two diphenylamine groups attached to the triazine ring, making it a complex and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of chlorinated triazine derivatives with phenoxy and diphenylamine groups. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with phenol and diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with phenoxy and diphenylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the phenoxy or diphenylamine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation or reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines, while oxidation can produce various oxidized derivatives of the compound.
科学的研究の応用
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also used in studies of nucleophilic substitution and other reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
作用機序
The mechanism of action of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the compound’s nitrogen atoms can attack electrophilic centers, leading to the formation of new bonds. The compound’s phenoxy and diphenylamine groups can also participate in various interactions, contributing to its reactivity and versatility .
類似化合物との比較
Similar Compounds
4,6-Diphenyl-1,3,5-triazine: A simpler triazine derivative with two phenyl groups attached to the triazine ring.
4,6-Diphenoxy-1,3,5-triazine: A triazine derivative with two phenoxy groups attached to the triazine ring.
N,N-Diphenyl-1,3,5-triazin-2-amine: A triazine derivative with two diphenylamine groups attached to the triazine ring.
Uniqueness
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to the presence of both phenoxy and diphenylamine groups, which impart distinct chemical and physical properties. This combination of functional groups enhances the compound’s reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
4036-51-5 |
|---|---|
分子式 |
C27H20N4O2 |
分子量 |
432.5 g/mol |
IUPAC名 |
4,6-diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H20N4O2/c1-5-13-21(14-6-1)31(22-15-7-2-8-16-22)25-28-26(32-23-17-9-3-10-18-23)30-27(29-25)33-24-19-11-4-12-20-24/h1-20H |
InChIキー |
OCZBYHFXWJKWMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)

![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)





